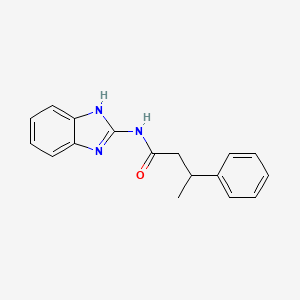
N-(1H-benzimidazol-2-yl)-3-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-yl)-3-phenylbutanamide is a member of benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neuroprotective Effects N-(1H-benzimidazol-2-yl)-3-phenylbutanamide and its derivatives have shown promise in medical research, particularly in the fields of neurology and pharmacology. One notable application is in the synthesis and evaluation of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. These compounds, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, have demonstrated effectiveness in median doses against seizures and neuroprotection by reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating potential as safer and more effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Antibacterial Activity Another significant application of this compound is its synthesis and systematic analysis against Methicillin Resistant Staphylococcus aureus (MRSA). N-substituted phenyl acetamide benzimidazole-based derivatives have shown potent antibacterial activity, particularly the derivative 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, which was found to be significantly more potent than the standard drug Sultamicillin in combating MRSA. This highlights the potential of N-(1H-benzimidazol-2-yl)-3-phenylbutanamide derivatives in developing new antibacterial agents (Chaudhari et al., 2020).
Chemotherapy of Alveolar Hydatid Disease (AHD) In the treatment of AHD, benzimidazoles like N-(1H-benzimidazol-2-yl)-3-phenylbutanamide are crucial. A specific derivative was prepared as a potential prodrug of benzimidazole-carbamic acid methyl ester and evaluated against Echinococcus multilocularis metacestodes in gerbils. The treatment resulted in significant morphological damage to the tegument and protoscolices of the metacestodes, suggesting that this approach using benzimidazole derivatives could be further explored for the treatment of AHD (Walchshofer et al., 1990).
Anticancer Properties N-(1H-benzimidazol-2-yl)-3-phenylbutanamide derivatives have been investigated for their potential as anticancer agents. For instance, conjugated benzimidazole derivatives have shown various biological activities, including anticancer properties. Specific N-substituted benzimidazole derivatives bearing an alkyl chain and a nitrogen-containing 5- or 6-membered ring have enhanced cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines. These compounds have demonstrated superior outcomes compared to cisplatin, indicating their potential as anticancer agents (Hsieh et al., 2019).
Eigenschaften
Produktname |
N-(1H-benzimidazol-2-yl)-3-phenylbutanamide |
|---|---|
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)11-16(21)20-17-18-14-9-5-6-10-15(14)19-17/h2-10,12H,11H2,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
ORYMFWXZSDVZSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)NC1=NC2=CC=CC=C2N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



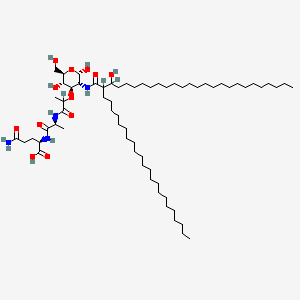
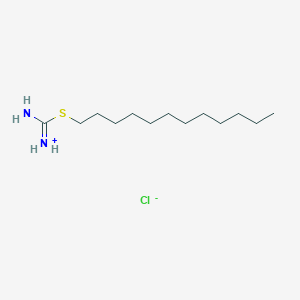
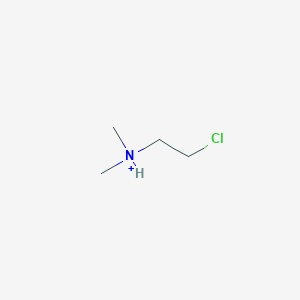
![N-(4-bromophenyl)-2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]benzamide](/img/structure/B1230117.png)
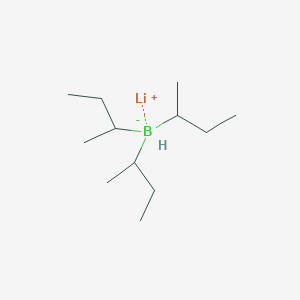
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide](/img/structure/B1230125.png)
![2-(1-benzo[e]benzofuranyl)-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1230130.png)
![[2-[(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1-(3,4-dimethylphenyl)-4-methylpentyl] acetate;hydrochloride](/img/structure/B1230133.png)
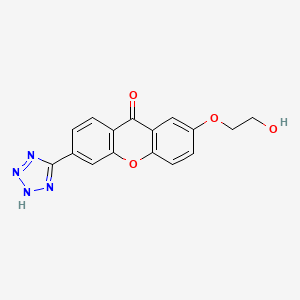

![2-[4-(Dimethylamino)pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1230137.png)

![2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1230139.png)
![N-[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1230140.png)